4-Methylpyrimidin-2-ol hydrochloride
Overview
Description
4-Methylpyrimidin-2-ol hydrochloride is a compound of interest in various synthetic and analytical chemistry applications. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. The specific hydrochloride form indicates its use in more reactive or stable salt forms for various chemical reactions.
Synthesis Analysis
The synthesis of related 4,6-dichloro-2-methylpyrimidine compounds has been explored through various pathways, often starting from basic building blocks like acetamidine hydrochloride and dimethyl malonate. These syntheses involve cyclization and chlorination steps to introduce specific functional groups and achieve the desired substitution patterns on the pyrimidine ring (Guo Lei-ming, 2012). Another method involves the condensation of acetamidinium chloride and diethyl malonate, followed by specific modifications to obtain substituted pyrimidines (R. Patil et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-methylpyrimidin-2-ol and its derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal the geometric parameters and confirm the molecular configurations, which are crucial for understanding the compound's reactivity and interactions (R. Cini et al., 1999).
Chemical Reactions and Properties
4-Methylpyrimidin-2-ol hydrochloride participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of complex molecules. Its chemical properties, including reactivity patterns and functional group transformations, have been studied in the context of synthesizing targeted molecules for pharmaceutical and other applications (Lei Zhao et al., 2012).
Physical Properties Analysis
The physical properties of 4-methylpyrimidin-2-ol hydrochloride, such as melting point, solubility, and crystalline structure, are essential for its handling and application in various chemical processes. While specific data on 4-methylpyrimidin-2-ol hydrochloride might not be readily available, related compounds have been characterized to determine their stability, solubility in different solvents, and crystalline forms (Akbar Ali et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity of 4-methylpyrimidin-2-ol hydrochloride, dictate its involvement in various chemical reactions. Studies on similar pyrimidine derivatives provide insights into their behavior in organic synthesis, highlighting the versatility and reactivity of the pyrimidine core (Carolyn B. Ibberson et al., 2023).
Scientific Research Applications
Synthesis and Chemical Research
4-Methylpyrimidin-2-ol hydrochloride serves as a versatile intermediate in organic synthesis. For instance, its derivatives are pivotal in synthesizing anticancer drugs like dasatinib, showcasing the compound's role in the development of therapeutic agents (Guo Lei-ming, 2012). The compound is also a precursor in the production of high explosives and other medicinally valuable products, emphasizing its broad utility in chemical synthesis and the pharmaceutical industry (R. Patil et al., 2008).
Material Science and Coordination Chemistry
In material science and coordination chemistry, 4-Methylpyrimidin-2-ol hydrochloride derivatives are used to study the coordination modes and crystal structures of organotin compounds. This research provides insights into the molecular geometry and potential applications of these compounds in materials science (Chun-lin Ma et al., 2005).
Agricultural Chemistry
The compound has also found applications in agricultural chemistry, where its derivatives exhibit growth-stimulating activities on plants. This underscores the potential of 4-Methylpyrimidin-2-ol hydrochloride derivatives in enhancing agricultural productivity and providing a foundation for developing new agrochemicals (A. Yengoyan et al., 2019).
Corrosion Inhibition
Moreover, some derivatives are investigated for their corrosion inhibition properties, particularly against carbon dioxide corrosion of iron. This highlights the potential application of 4-Methylpyrimidin-2-ol hydrochloride derivatives in protecting industrial materials and infrastructure (V. Reznik et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-pyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRYQDWXFZBBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968199 | |
Record name | 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidin-2-ol hydrochloride | |
CAS RN |
5348-51-6 | |
Record name | 2(1H)-Pyrimidinone, 6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5348-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5348-51-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrimidin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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